molecular formula C9H9BO3S B8537782 Boronic acid, (4-methoxybenzo[b]thien-2-yl)-

Boronic acid, (4-methoxybenzo[b]thien-2-yl)-

Cat. No.: B8537782
M. Wt: 208.05 g/mol
InChI Key: IQMZTUZYHOXBHC-UHFFFAOYSA-N
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Description

Boronic acid, (4-methoxybenzo[b]thien-2-yl)- is an organoboron compound that features a benzothiophene ring substituted with a methoxy group at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boronic acid, (4-methoxybenzo[b]thien-2-yl)- typically involves the borylation of 4-methoxybenzothiophene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods

Industrial production methods for Boronic acid, (4-methoxybenzo[b]thien-2-yl)- are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product isolation further improves the efficiency and scalability of the process .

Mechanism of Action

The mechanism of action of Boronic acid, (4-methoxybenzo[b]thien-2-yl)- in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, (4-methoxybenzo[b]thien-2-yl)- is unique due to the presence of both the methoxy group and the benzothiophene ring, which confer distinct electronic and steric properties. These properties make it particularly useful in specific Suzuki-Miyaura coupling reactions where other boronic acids may not be as effective .

Properties

Molecular Formula

C9H9BO3S

Molecular Weight

208.05 g/mol

IUPAC Name

(4-methoxy-1-benzothiophen-2-yl)boronic acid

InChI

InChI=1S/C9H9BO3S/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5,11-12H,1H3

InChI Key

IQMZTUZYHOXBHC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=C2S1)OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.5 M Hexane solution of normal butyl lithium (1.07 mL, 2.67 mmol) was slowly added under nitrogen to the 4-methoxybenzothiophene (92a, 368 mg, 2.24 mmol) obtained in Preparation Example 1 dissolved in an anhydrous tetrahydrofuran solution at −78° C., and the reaction mixture was stirred for 30 minutes. To the reaction mixture was slowly added a triisopropylborate solution (i-PrO)3B) (0.55 mL, 2.69 mmol) at room temperature, stirred for one hour, and the reaction was terminated by adding a solution of 2N hydrochloride. The resulting product was extracted with ethyl acetate, evaporated after a treatment with sodium sulfate, and concentrated under reduced pressure, recrystallized and filtered using hexane and ethyl acetate to give the target product 4-methoxybenzothiophene-2-boronic acid (95a, 289 mg, 62%).
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